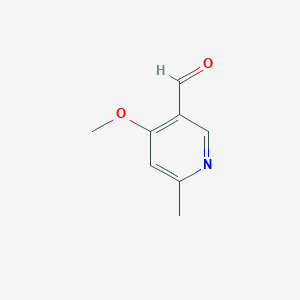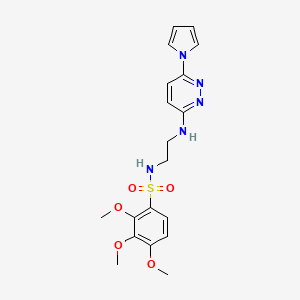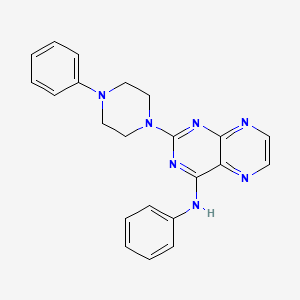![molecular formula C22H21N3O3S2 B2553690 N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260998-58-0](/img/structure/B2553690.png)
N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, as seen in the creation of N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea (5). This compound was synthesized through a four-step reaction starting from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine. The process likely involved the formation of an intermediate thiourea, which was then further reacted to achieve the final product .
Molecular Structure Analysis
The molecular structure of synthesized compounds can be elucidated using various analytical techniques. For instance, the compound mentioned above was characterized by 1H NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction. These methods provide detailed information about the molecular framework, including the arrangement of atoms and the presence of specific functional groups. The X-ray analysis revealed that the compound crystallizes in the triclinic system and forms a 2D network strengthened by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. In the case of the synthesized thiourea derivative, its biological activity as a herbicide was tested, showing good inhibitory activity against certain plant species. This suggests that the compound interacts with biological systems, possibly through specific chemical reactions or binding to target proteins .
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability under various conditions are crucial for understanding the behavior of a compound. The crystallographic data provided for the thiourea derivative, including cell dimensions and space group, contribute to the understanding of its physical properties. The density and molecular volume derived from X-ray diffraction data are also indicative of the compound's physical characteristics .
Case Studies and Biological Evaluation
While the provided data does not include direct information about "N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide", similar compounds have been evaluated for biological activity. For example, the kappa-opioid agon
科学的研究の応用
Synthesis and Herbicidal Activities
A study by Liang Fu-b (2014) explored the synthesis of a novel compound with a complex structure involving a thiourea moiety and pyrimidine ring, demonstrating significant herbicidal activity against specific plant species. This suggests potential agricultural applications for similar compounds in controlling weed growth (Liang Fu-b, 2014).
Radioligand Imaging with PET
Research by Dollé et al. (2008) focused on the synthesis of selective ligands for the translocator protein (18 kDa) using a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This work highlights the potential of similar compounds in medical imaging, particularly in positron emission tomography (PET) for diagnosing and researching diseases (Dollé et al., 2008).
Anticancer Drug Synthesis
A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by Sharma et al. (2018) involved synthesis, structure elucidation, and molecular docking analysis to assess its anticancer potential. This indicates the relevance of complex acetamides in developing therapeutic agents for cancer treatment (Sharma et al., 2018).
Anticonvulsant Agent Development
Severina et al. (2020) synthesized thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine to study their anticonvulsant activity. The research demonstrates how structural variations in pyrimidine derivatives can influence biological activity, potentially leading to new anticonvulsant drugs (Severina et al., 2020).
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-5-6-15(2)17(12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12,20H,7,9,13H2,1-2H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHDBXUMKDBHS-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O3S2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
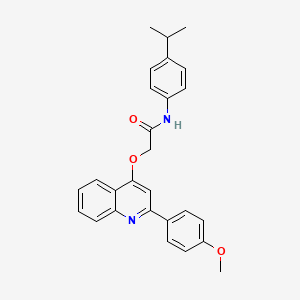

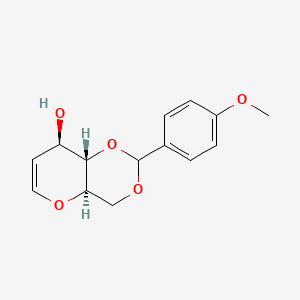
![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)


